![molecular formula C8H15Cl2N3 B13470299 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride](/img/structure/B13470299.png)
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride is a chemical compound with a molecular formula of C8H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities. It is also used in the development of new drugs and as a research tool in various biochemical assays .
Mechanism of Action
The mechanism of action of 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The exact molecular targets and pathways involved vary based on the specific application and research focus .
Comparison with Similar Compounds
Similar compounds to 1-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-imidazole dihydrochloride include other imidazole derivatives and pyrrolidine analogs. These compounds share structural similarities but may differ in their biological activities and applications. For example, imidazole derivatives like metronidazole and tinidazole are well-known for their antimicrobial properties, while pyrrolidine analogs are studied for their potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C8H15Cl2N3 |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
1-methyl-5-[(2R)-pyrrolidin-2-yl]imidazole;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-11-6-9-5-8(11)7-3-2-4-10-7;;/h5-7,10H,2-4H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
OSDMKFLGCWRVFQ-XCUBXKJBSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@H]2CCCN2.Cl.Cl |
Canonical SMILES |
CN1C=NC=C1C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


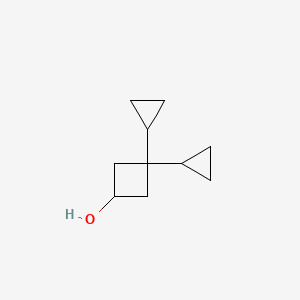
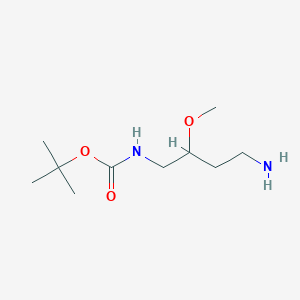
![4-{3-[(6-Methylquinazolin-4-yl)amino]propyl}phenol](/img/structure/B13470219.png)
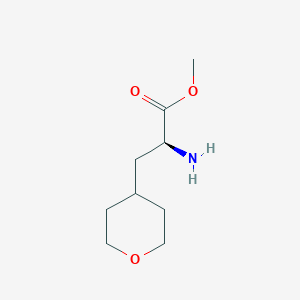
![[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13470246.png)

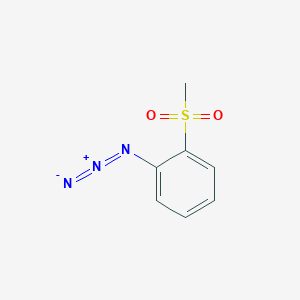
![methyl 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13470258.png)
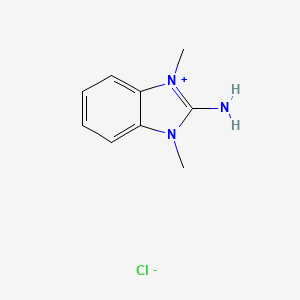
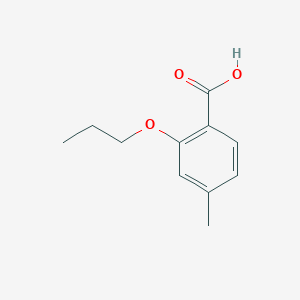
![1-{Octahydropyrano[3,2-c]pyran-2-yl}methanamine hydrochloride](/img/structure/B13470273.png)
![rac-(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13470281.png)
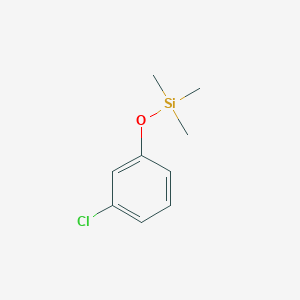
![7-Methanesulfonyl-2,7-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13470283.png)
